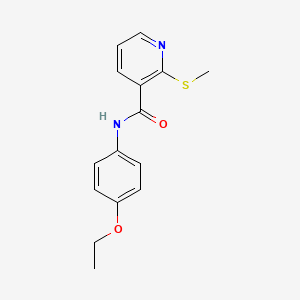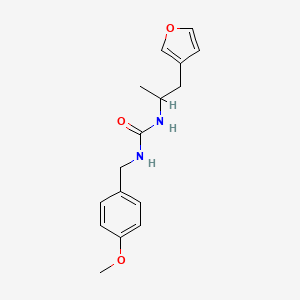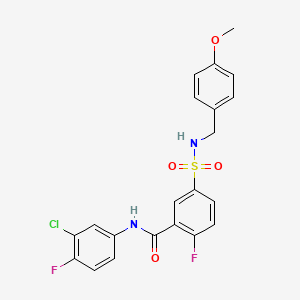
N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide, also known as CFTRinh-172, is a small molecule compound that has been widely studied for its potential therapeutic applications in treating cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems, and CFTRinh-172 has been shown to improve the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in CF patients.
作用机制
N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide works by selectively inhibiting the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Specifically, N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide binds to a specific site on the CFTR protein, known as the regulatory domain, and prevents the protein from opening and allowing chloride ions to pass through. This inhibition of CFTR function leads to increased intracellular chloride concentration and improved mucus clearance.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide has been shown to improve the function of the CFTR protein in CF patient cells, leading to increased chloride ion transport and improved mucus clearance. In vivo studies using animal models of CF have also shown that N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide can improve lung function and reduce inflammation. Additionally, N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide has been shown to have anti-inflammatory effects in other disease models, such as acute lung injury and acute pancreatitis.
实验室实验的优点和局限性
N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide has several advantages for lab experiments, including its small size, high potency, and specificity for CFTR inhibition. However, there are also limitations to its use, such as potential off-target effects and the need for further optimization to improve its pharmacokinetic properties.
未来方向
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide, including:
1. Optimization of pharmacokinetic properties to improve its efficacy and safety in vivo.
2. Development of more potent and selective CFTR inhibitors for use in combination therapy with N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide.
3. Investigation of the potential anti-inflammatory effects of N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide in other disease models.
4. Exploration of the potential use of N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide in other disease indications where CFTR dysfunction is implicated.
5. Investigation of the potential use of N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide in combination with other therapies for CF, such as gene therapy or corrector drugs.
In conclusion, N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide is a small molecule compound that has shown promising results in improving the function of the CFTR protein in CF patient cells and animal models of CF. Further research is needed to optimize its pharmacokinetic properties and explore its potential use in other disease indications.
合成方法
N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide was first synthesized by a research group led by Dr. Alan Verkman at the University of California, San Francisco. The synthesis method involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with 4-fluoroaniline to form 4-chloro-3-nitrophenyl-4-fluoroanilide, which is then reduced to 4-chloro-3-amino-4-fluorophenylamine. This compound is then reacted with 2-fluoro-5-sulfamoylbenzoic acid, followed by N-(4-methoxybenzyl)chloride, to form N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide.
科学研究应用
N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide has been extensively studied for its potential therapeutic applications in treating CF. In vitro studies have shown that N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide can improve the function of CFTR protein in CF patient cells, leading to increased chloride ion transport and improved mucus clearance. In vivo studies using animal models of CF have also shown promising results, with N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide improving lung function and reducing inflammation.
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-fluoro-5-[(4-methoxyphenyl)methylsulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF2N2O4S/c1-30-15-5-2-13(3-6-15)12-25-31(28,29)16-7-9-19(23)17(11-16)21(27)26-14-4-8-20(24)18(22)10-14/h2-11,25H,12H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQVTEPXSXSZHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Ethoxyphenyl)-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)
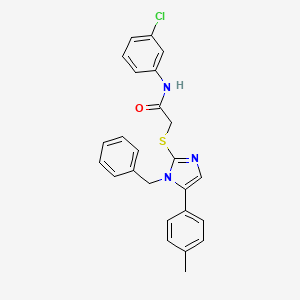
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2447281.png)

![2-{4-[1-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isobutylacetamide](/img/structure/B2447283.png)
![(Z)-2-[(4-methylphenyl)sulfonyl]-3-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenenitrile](/img/structure/B2447285.png)
![N-(2-chlorophenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2447287.png)
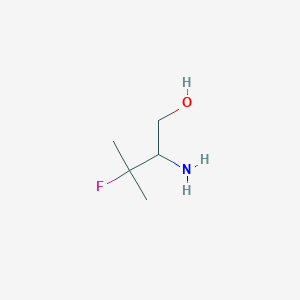
![2,5-dichloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2447296.png)
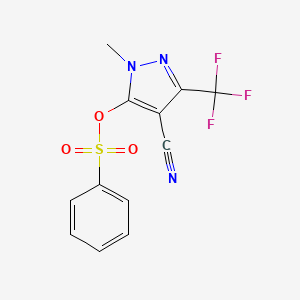
![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(propanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2447299.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-ethylbutanamide](/img/structure/B2447300.png)
